molecular formula C18H26N2O4 B3162637 tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate CAS No. 879275-54-4

tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate

Cat. No.: B3162637
CAS No.: 879275-54-4
M. Wt: 334.4
InChI Key: ZBUKRLSPLMADFS-OAHLLOKOSA-N
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Description

The compound tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based chiral building block with dual protective groups:

  • A tert-butyloxycarbonyl (Boc) group at the pyrrolidine nitrogen (1-position).
  • A (benzyloxy)carbonyl (Cbz) amino-methyl substituent at the 3R position.

This structure enables its utility in peptide synthesis, medicinal chemistry, and as an intermediate for bioactive molecules. The stereochemistry at the 3R position is critical for interactions in enantioselective reactions and biological targets .

Properties

IUPAC Name

tert-butyl (3R)-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKRLSPLMADFS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base.

    Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amines or alcohols.

    Substitution: The tert-butyl group can be substituted under specific conditions, often involving strong acids or bases.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted tert-butyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and subsequent functionalization.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural complexity and functional groups.

Medicine

In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed to reveal the active amine, which can then interact with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Sulfonyl-Modified Pyrrolidine Analogs

Several analogs replace the Cbz-amino-methyl group with aryl sulfonyl moieties ():

Compound Name Substituent at 3R Position Synthesis Yield Key Properties/Applications Reference
tert-Butyl 3-[(naphthalene-2-sulfonyl)methyl]pyrrolidine-1-carboxylate (IIa) Naphthalene-2-sulfonyl-methyl 91% High yield; used in ligand synthesis
tert-Butyl 3-[(3-chlorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIj) 3-Chlorobenzenesulfonyl-methyl 70% Moderate yield; solid-state stability
tert-Butyl 3-[(3,4-difluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIc) 3,4-Difluorobenzenesulfonyl-methyl 85% Electron-deficient sulfonyl group

Key Differences :

  • Electronic Effects: Sulfonyl groups (e.g., IIa, IIj, IIc) are electron-withdrawing, altering reactivity compared to the electron-rich Cbz-amino-methyl group in the target compound.
  • Synthetic Utility : Sulfonyl analogs are often intermediates for sulfonamide ligands or protease inhibitors, while the Cbz group in the target compound is more suited for peptide coupling .

Hydroxyl- and Trifluoromethyl-Substituted Analogs

Compounds with hydroxyl or fluorinated groups exhibit distinct stereochemical and physicochemical properties ():

Compound Name Substituent at 3R/4R Positions Key Features Reference
trans-tert-Butyl 3-(Cbz-amino)-4-hydroxypyrrolidine-1-carboxylate Cbz-amino at 3R, hydroxyl at 4R Enhanced polarity; potential for H-bonding
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxyl, methyl, and trifluoromethyl at 3R/4S Steric hindrance; fluorophilic interactions

Comparison :

  • Polarity: The hydroxyl group in increases solubility in polar solvents, unlike the hydrophobic Cbz-amino-methyl group.
  • Fluorination : The trifluoromethyl group in enhances metabolic stability, a feature absent in the target compound.

Amine-Protected Analogs

Variants with alternative amino-protecting groups or stereochemistry ():

Compound Name Protecting Group/Substituent Application Context Reference
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Dibenzylamino-pyrimidine substituent Intermediate for kinase inhibitors
Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate Methyl-Boc-protected amino group Chiral auxiliary in asymmetric synthesis

Contrast :

  • Bulkiness: The dibenzylamino-pyrimidine group in introduces steric constraints, limiting its use in sterically sensitive reactions.

Biological Activity

tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate, with CAS number 879275-54-4, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a benzyloxycarbonyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 334.42 g/mol
  • IUPAC Name : this compound
  • CAS Number : 879275-54-4

Synthesis

The synthesis of this compound typically involves the reaction of (R)-3-Aminomethyl-1-N-Boc-pyrrolidine with benzyl chloroformate in the presence of triethylamine. The reaction is conducted in tetrahydrofuran at low temperatures, yielding the desired product with a reported yield of approximately 77% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains. For example, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .

Study 1: Antibacterial Evaluation

A comparative study was conducted to evaluate the antibacterial activity of various pyrrole derivatives. The results demonstrated that compounds similar to tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine exhibited significant activity against Gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrrolidine derivatives revealed that modifications to the benzyloxycarbonyl group could enhance antibacterial potency. The introduction of electron-withdrawing groups on the aromatic ring improved the interaction with bacterial targets, leading to lower MIC values .

Data Tables

Property Value
Molecular FormulaC18H26N2O4
Molecular Weight334.42 g/mol
CAS Number879275-54-4
Purity≥97%
Antibacterial MIC3.12 - 12.5 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate

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